

# physical and chemical properties of 4-Methoxy-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name:	4-Methoxy-1H-indazole-3-carbaldehyde
Cat. No.:	B1592887

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An In-Depth Technical Guide to **4-Methoxy-1H-indazole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **4-Methoxy-1H-indazole-3-carbaldehyde** (CAS No. 898747-12-1), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, spectroscopic signature, and reactive profile. This document outlines a validated synthetic route via nitrosative rearrangement of the corresponding indole precursor, supported by detailed, step-by-step experimental protocols for synthesis, purification, and analytical characterization. The guide emphasizes the causality behind experimental choices, providing field-proven insights for researchers aiming to leverage this versatile synthon in drug discovery and material science applications.

## Introduction: The Strategic Importance of the Indazole Scaffold

### The Privileged Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to serve as a

versatile bioisostere for other aromatic systems, like indoles or phenols, while offering distinct hydrogen bonding patterns and metabolic stability profiles.<sup>[1]</sup> This has led to the successful development of numerous indazole-containing therapeutics, particularly in oncology, where they function as potent kinase inhibitors such as Axitinib and Pazopanib.<sup>[2]</sup> The ability of the indazole core to engage in critical binding interactions within enzyme active sites underscores its value to medicinal chemists.<sup>[2]</sup>

## 4-Methoxy-1H-indazole-3-carbaldehyde: A Versatile Synthon

**4-Methoxy-1H-indazole-3-carbaldehyde** emerges as a highly valuable intermediate for elaborating the indazole core. The molecule possesses three key features for synthetic diversification:

- The Aldehyde "Handle": Positioned at C3, the aldehyde group is a prime site for a wide array of chemical transformations, including Wittig reactions, Knoevenagel condensations, reductive aminations, and the formation of other heterocyclic rings.<sup>[2][3]</sup>
- The Indazole Nitrogens: The NH group at N1 can be alkylated or arylated to modulate solubility, pharmacokinetic properties, and target engagement.
- The 4-Methoxy Group: This electron-donating group influences the electronic landscape of the aromatic system, potentially modulating the reactivity of the indazole core and providing an additional vector for interaction in biological targets.

This guide serves as a foundational resource for harnessing the synthetic potential of this compound.

## Core Physicochemical Profile

The fundamental properties of a compound dictate its handling, reactivity, and formulation. Below is a summary of the key physicochemical data for **4-Methoxy-1H-indazole-3-carbaldehyde**.

## Structural and Molecular Data

Property	Value	Source
CAS Number	898747-12-1	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	176.17 g/mol	<a href="#">[4]</a>
IUPAC Name	4-methoxy-1H-indazole-3-carbaldehyde	
Synonyms	4-Methoxy-1H-indazole-3-carboxaldehyde	<a href="#">[4]</a>
Physical State	Solid (predicted)	
Storage	2-8°C, under inert atmosphere	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	54.98 Å <sup>2</sup>	<a href="#">[4]</a>
LogP (Predicted)	1.384	<a href="#">[4]</a>

## Spectroscopic Signature

The unique arrangement of functional groups gives **4-Methoxy-1H-indazole-3-carbaldehyde** a distinct spectroscopic fingerprint, which is critical for reaction monitoring and quality control. Based on analogous structures, the expected spectral data are:

- <sup>1</sup>H NMR: Protons on the aromatic ring will appear in the aromatic region (~7.0-8.0 ppm). The aldehyde proton will be a highly deshielded singlet (~10.0 ppm). The methoxy protons will present as a sharp singlet around 3.9-4.1 ppm, and the indazole N-H proton will be a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The aldehyde carbonyl carbon is expected in the highly downfield region (~185-190 ppm). Aromatic carbons will be found between ~110-150 ppm, and the methoxy carbon will be around 55-60 ppm.
- FT-IR: Key vibrational frequencies will include a sharp carbonyl (C=O) stretch around 1670-1690 cm<sup>-1</sup>, C-H stretches from the aromatic ring (~3100 cm<sup>-1</sup>), and a broad N-H stretch (~3200-3400 cm<sup>-1</sup>).

- HRMS (ESI-TOF): The exact mass can be calculated for the protonated molecule  $[M+H]^+$  to confirm elemental composition with high precision.

## Synthesis and Purification: From Precursor to Product

### Primary Synthetic Route: Nitrosative Rearrangement of 4-Methoxyindole

A robust and efficient method for accessing 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.<sup>[3]</sup> This reaction proceeds through a fascinating multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This intermediate then undergoes a water-mediated ring-opening, followed by a cyclization event to yield the final indazole-3-carboxaldehyde product.<sup>[3]</sup> This method is advantageous as it utilizes mild conditions and readily available starting materials.

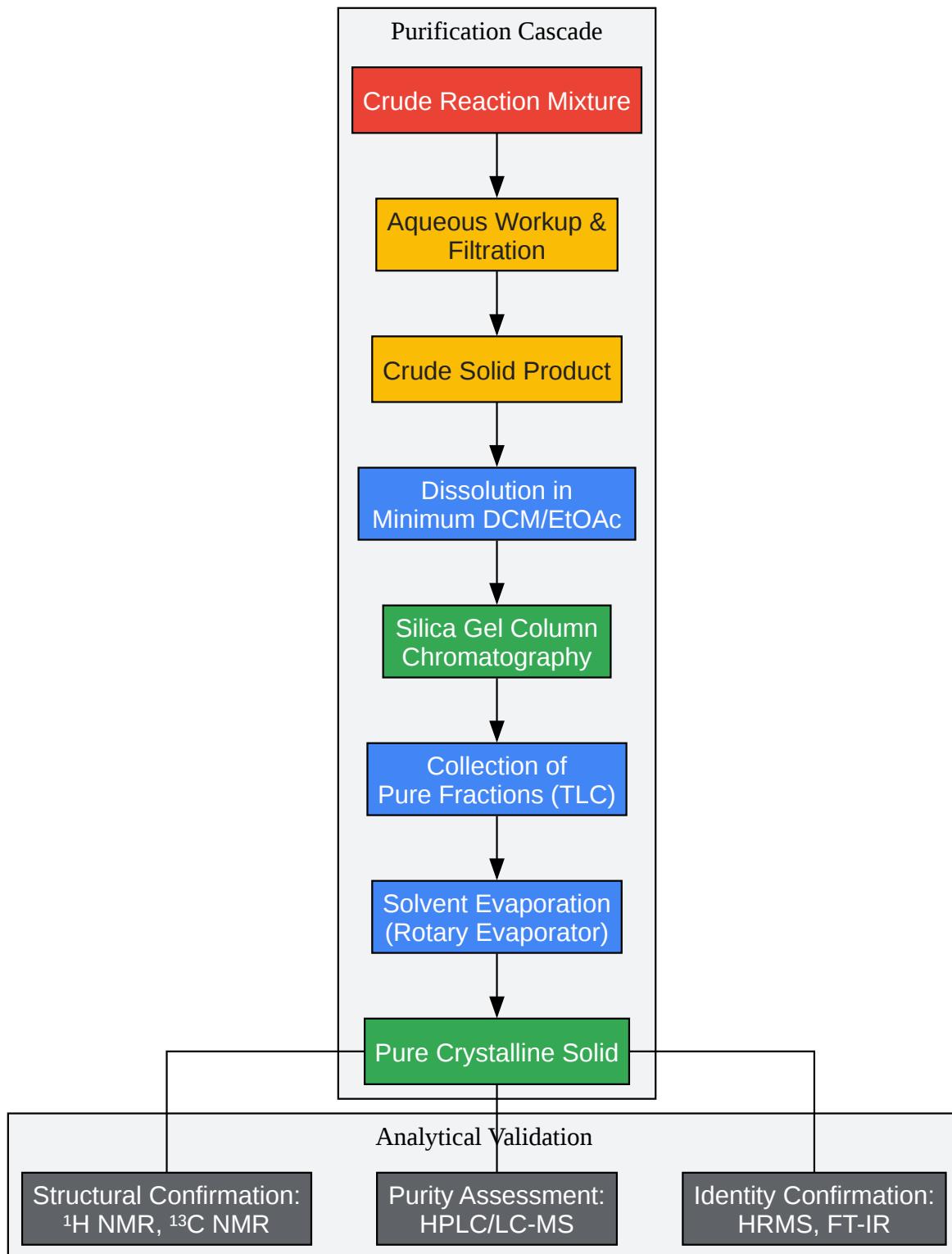
### Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar transformations and should be performed by qualified personnel in a fume hood with appropriate PPE.<sup>[3]</sup>

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyindole (1.0 eq) in a suitable solvent mixture, such as aqueous acetic acid.
- **Cooling:** Cool the solution to 0-5°C using an ice bath. This is critical to control the exothermicity of the nitrosation step.
- **Reagent Preparation:** In a separate beaker, prepare a solution of sodium nitrite ( $NaNO_2$ , 1.1 eq) in water.
- **Slow Addition:** Add the sodium nitrite solution dropwise to the cooled indole solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition. A color change and precipitate formation may be observed.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

- **Workup:** Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate.
- **Filtration:** Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove inorganic salts.
- **Drying:** Dry the crude product under vacuum to yield the crude **4-Methoxy-1H-indazole-3-carbaldehyde**.

## Workflow for Purification and Characterization



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Caption: Workflow for the purification and analytical validation of the synthesized compound.

## Experimental Protocol: Purification via Column Chromatography

- Adsorbent Preparation: Prepare a slurry of silica gel (70-230 mesh) in the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
- Column Packing: Pour the slurry into a glass chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
- Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., moving towards 7:3 Hexane:Ethyl Acetate) to move the desired compound down the column.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified **4-Methoxy-1H-indazole-3-carbaldehyde** as a solid.

## Chemical Reactivity and Synthetic Utility The Aldehyde Handle: Gateway to Molecular Complexity

The aldehyde at the C3 position is the primary center of reactivity. It readily participates in:

- Nucleophilic Addition: Reactions with Grignard reagents or organolithiums can generate secondary alcohols.
- Condensation Reactions: Base-catalyzed Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Wittig reactions with phosphonium ylides can be used to form carbon-carbon double bonds, extending the molecular framework.
- Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (4-Methoxy-1H-indazole-3-carboxylic acid) or reduced to a primary alcohol.[\[6\]](#)

- **Heterocycle Formation:** Condensation with various binucleophiles (e.g., hydrazines, hydroxylamine) can be used to construct new heterocyclic rings fused to or substituted on the indazole core.

## Reactions at the Indazole Nitrogen

The N1-H of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K<sub>2</sub>CO<sub>3</sub>) to form an anion. This anion is a potent nucleophile that can be alkylated, acylated, or used in Michael additions to introduce substituents at the N1 position, a common strategy in drug design to tune properties.<sup>[7]</sup>

## Influence of the 4-Methoxy Group on Reactivity

The methoxy group at the C4 position is electron-donating through resonance. This increases the electron density of the benzene portion of the indazole ring system, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions, should they be attempted. It may also subtly modulate the acidity of the N1-H and the electrophilicity of the C3-aldehyde.

## Analytical Characterization: A Self-Validating Protocol

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory.

### Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Acquisition:** Record <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Analysis:** Process the spectra and integrate the <sup>1</sup>H signals. Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations, confirming the expected structure.

## Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the  $[M+H]^+$  ion.
- Analysis: Compare the experimentally observed exact mass to the theoretically calculated mass for the molecular formula  $C_9H_9N_2O_2^+$ . A mass error of <5 ppm provides strong evidence for the elemental composition.[\[8\]](#)

## Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.
- Spectrum Acquisition: Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (C=O, N-H, C-H aromatic, C-O ether) to confirm their presence in the molecule.

## Safety, Handling, and Storage

## Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not thoroughly investigated, it should be handled with care as a potentially hazardous chemical.[\[9\]](#)[\[10\]](#)

- Classification: May cause skin, eye, and respiratory irritation.[\[11\]](#)[\[12\]](#)
- Handling: Always handle in a well-ventilated chemical fume hood.[\[9\]](#)

- PPE: Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][12]

## Recommended Storage Conditions

To maintain chemical integrity and prevent degradation, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C), preferably under an inert atmosphere of nitrogen or argon to protect against air and moisture.[5]

## Conclusion: A Perspective on Future Applications

**4-Methoxy-1H-indazole-3-carbaldehyde** is more than just a chemical; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. Its well-defined reactive sites allow for predictable and versatile synthetic transformations. For researchers in drug discovery, it provides a reliable scaffold for generating libraries of novel kinase inhibitors, anti-inflammatory agents, or other potential therapeutics. In material science, its rigid, aromatic structure could be exploited in the synthesis of novel organic electronic materials. This guide provides the foundational knowledge and practical protocols necessary to unlock the full potential of this valuable synthetic intermediate.

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